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dinitrodiphenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties of 4'-Chloro-2,4-dinitrodiphenylamine (CAS No. 1226-23-9). The document collates
available data on its molecular structure, physicochemical characteristics, synthesis, and
spectral properties. Detailed experimental protocols are provided for its synthesis, and key data
is presented in structured tables for ease of reference. This guide is intended to be a valuable
resource for researchers and professionals working with this compound in various scientific and
drug development applications.

Introduction

4'-Chloro-2,4-dinitrodiphenylamine is a substituted diphenylamine derivative. Its structure,
featuring a chlorophenyl group and a dinitrophenyl moiety, suggests its potential utility as an
intermediate in organic synthesis, particularly in the development of dyes, agrochemicals, and
potentially pharmaceutical compounds. The electron-withdrawing nature of the nitro groups
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significantly influences the chemical reactivity of the aromatic rings. This guide aims to
consolidate the known physical and chemical data for this specific compound.

Molecular and Physicochemical Properties

The fundamental molecular and computed physicochemical properties of 4'-Chloro-2,4-
dinitrodiphenylamine are summarized in the tables below. It is important to note that while
computed data is readily available, experimentally determined values for properties such as
melting and boiling points are not consistently reported in the literature for this specific
derivative. Data for the parent compound, 2,4-dinitrodiphenylamine, is often cited and is
included for comparative purposes.

Table 1. General and Molecular Properties[1]

Property Value

Chemical Name N-(4-chlorophenyl)-2,4-dinitroaniline
Synonyms 4'-Chloro-2,4-dinitrodiphenylamine
CAS Number 1226-23-9

Molecular Formula C12HsCIN3O4

Molecular Weight 293.66 g/mol

C1=CC(=CC=C1NC2=C(C=C(C=C2)--INVALID-
LINK--[O-])--INVALID-LINK--[O-])CI

Canonical SMILES

InChl Key VHZNNEILGNYNNG-UHFFFAOYSA-N

Table 2: Computed Physicochemical Properties[1][2]
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Property Value
XLogP3 4.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 2
Topological Polar Surface Area 104 A2
Complexity 363

Table 3: Experimental Physical Properties (Comparative)

4'-Chloro-2,4- 2,4-Dinitrodiphenylamine
Property o . . .
dinitrodiphenylamine (for comparison)
Melting Point Not consistently reported 159-161 °CJ[3][4]
N ) 413.8 °C at 760 mmHg
Boiling Point Not reported ]
(Predicted)[5]
Solubility Not consistently reported Soluble in acetone (25 mg/mL)
Synthesis

The primary method for the synthesis of 4'-Chloro-2,4-dinitrodiphenylamine is through a

nucleophilic aromatic substitution reaction. This involves the reaction of a halo-dinitrobenzene

with p-chloroaniline. The electron-withdrawing nitro groups on the benzene ring facilitate the

displacement of the halogen by the amine.

Experimental Protocol: Synthesis from 1-Chloro-2,4-

dinitrobenzene

This protocol describes the synthesis of 4'-Chloro-2,4-dinitrodiphenylamine from 1-chloro-2,4-

dinitrobenzene and p-chloroaniline.

Materials:
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1-Chloro-2,4-dinitrobenzene

p-Chloroaniline

Ethanol (95%)

Sodium acetate (optional, as a base)

Procedure:

In a round-bottomed flask equipped with a reflux condenser, dissolve 1-chloro-2,4-
dinitrobenzene (1.0 eq) in 95% ethanol.

Add p-chloroaniline (1.1 eq) to the solution. If desired, a mild base such as sodium acetate
can be added to neutralize the HCI formed during the reaction.

Heat the reaction mixture to reflux and maintain for a period of 1-2 hours. The progress of
the reaction can be monitored by thin-layer chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature. The product
may precipitate out of the solution upon cooling.

If precipitation is incomplete, the volume of the solvent can be reduced under reduced
pressure, or the product can be precipitated by the addition of water.

Collect the solid product by suction filtration and wash with cold ethanol or water to remove
any unreacted starting materials and impurities.

The crude product can be purified by recrystallization from a suitable solvent, such as
ethanol.

Diagram 1: Synthesis Workflow
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Caption: Workflow for the synthesis of 4'-Chloro-2,4-dinitrodiphenylamine.

Spectral Properties
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Detailed experimental spectral data for 4'-Chloro-2,4-dinitrodiphenylamine is not readily
available in public databases. However, based on the known spectra of related compounds, the
expected spectral characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic
region (typically & 7.0-9.0 ppm) due to the coupling of protons on the two substituted benzene
rings. The electron-withdrawing nitro groups will deshield the protons on the dinitrophenyl ring,
causing them to appear at a lower field (higher ppm) compared to the protons on the
chlorophenyl ring.

13C NMR: The carbon NMR spectrum will display 12 distinct signals for the 12 carbon atoms in
the molecule, assuming no accidental equivalence. The carbons attached to the nitro groups
and the chlorine atom will be significantly shifted downfield. The quaternary carbons (those
without attached protons) will likely show weaker signals.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the functional groups present
in the molecule.

Table 4: Expected IR Absorption Bands

Functional Group Wavenumber (cm~?) Description
N-H Stretch 3300-3500 Secondary amine
Aromatic C-H Stretch 3000-3100

N-O Asymmetric Stretch 1500-1550 Nitro group

N-O Symmetric Stretch 1300-1350 Nitro group
Aromatic C=C Stretch 1450-1600

C-N Stretch 1250-1350 Aryl amine

C-Cl Stretch 600-800
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Chemical Reactivity

The chemical reactivity of 4'-Chloro-2,4-dinitrodiphenylamine is largely dictated by the
presence of the nitro groups and the secondary amine linkage.

¢ Nucleophilic Aromatic Substitution: The dinitrophenyl ring is highly activated towards
nucleophilic attack due to the strong electron-withdrawing nature of the two nitro groups. This
makes the remaining hydrogens on this ring potentially susceptible to displacement by
strong nucleophiles under certain conditions.

e Reduction of Nitro Groups: The nitro groups can be reduced to amino groups using various
reducing agents (e.g., Sn/HCI, H2/Pd-C). This would yield a triamine derivative, which could
be a precursor for more complex heterocyclic structures.

o Reactions at the Amine: The secondary amine proton is weakly acidic and can be
deprotonated by a strong base. The resulting anion is stabilized by the electron-withdrawing
dinitrophenyl group. The nitrogen atom can also participate in further substitution reactions
under appropriate conditions.

Diagram 2: Potential Reactivity Pathways

Potential Reactivity of 4'-Chloro-2,4-dinitrodiphenylamine

4'-Chloro-2,4-dinitrodiphenylamine

[H] Base
Reduction of Nitro Groups Deprotonation of Amine
(e.g., Sn/HCI) (e.g., Strong Base)
Triamine Derivative Amine Anion
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Caption: Potential chemical reactions of 4'-Chloro-2,4-dinitrodiphenylamine.

Safety and Handling

Detailed toxicological data for 4'-Chloro-2,4-dinitrodiphenylamine is not available. However,
based on its structure, which includes nitroaromatic and chlorinated aromatic moieties, it should
be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE),
including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in
a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Conclusion

4'-Chloro-2,4-dinitrodiphenylamine is a synthetic compound with potential applications in
various fields of chemistry. This guide has summarized the currently available information on its
physical and chemical properties, synthesis, and spectral characteristics. While a detailed
experimental protocol for its synthesis is accessible, there is a notable lack of experimentally
determined physical and spectral data in the public domain. Further experimental
characterization is necessary to fully elucidate the properties of this compound and facilitate its
broader use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Physical and chemical properties of 4'-Chloro-2,4-
dinitrodiphenylamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b185583#physical-and-chemical-properties-of-4-
chloro-2-4-dinitrodiphenylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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